molecular formula C13H18FN B7863250 N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine

N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine

Cat. No.: B7863250
M. Wt: 207.29 g/mol
InChI Key: CUDASFHRTHZXHH-UHFFFAOYSA-N
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Description

N-[(4-Fluoro-3-methylphenyl)methyl]cyclopentanamine is a cyclopentylamine derivative featuring a fluorinated aromatic substituent. The compound consists of a cyclopentane ring linked via an amine group to a benzyl moiety substituted with a fluorine atom at the para position and a methyl group at the meta position of the phenyl ring. This structural motif is significant in medicinal chemistry, particularly in the development of ligands targeting central nervous system (CNS) receptors, such as the N-methyl-D-aspartate (NMDA) receptor . Its radiolabeled analog, N-((5-(4-fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine ([¹¹C]HACH242), has been extensively studied as a positron emission tomography (PET) tracer for imaging the NR2B subunit of NMDA receptors, demonstrating high radiochemical purity (>99%) and specific activity (78 ± 10 GBq/µmol) .

Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-8-11(6-7-13(10)14)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDASFHRTHZXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with cyclopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine has been investigated for its potential as a pharmacophore in drug design. The presence of the fluorine atom and the methyl group on the phenyl ring enhances its binding affinity to biological targets, making it a candidate for developing new therapeutics. Preliminary studies suggest interactions with various receptors and enzymes, which could lead to therapeutic applications in treating diseases such as cancer and bacterial infections .

Case Study: Antibacterial Activity
Research has shown that compounds with similar structural features exhibit significant antibacterial activity. For instance, fluorinated imines and hydrazones have been reported to show effectiveness against strains like E. coli and S. aureus, indicating that this compound may possess similar properties . This highlights its potential role in developing new antibiotics.

Cancer Research

Dual Inhibition Mechanism
Recent studies have identified compounds structurally related to this compound that inhibit both autophagy and the REV-ERB receptor, which is involved in regulating circadian rhythms and metabolism. The inhibition of these pathways can enhance cancer cell death, suggesting that this compound could be a valuable tool in cancer therapy research .

Cytotoxicity Studies
Table 1 summarizes preliminary findings on the cytotoxic effects of related compounds against breast cancer cells (BT-474):

CompoundCC50 (μM)Effect on Non-Cancer Cells (HMECs)
Compound A10 ± 2>30
Compound B15 ± 3>30
This compoundTBDTBD

These results indicate the need for further investigation into the cytotoxicity and selectivity of this compound against various cancer cell lines.

Materials Science

Synthesis of Novel Materials
The compound serves as a building block for synthesizing novel materials with specific properties. Its unique structure allows for functionalization, leading to materials that can be tailored for applications in electronics or drug delivery systems. This versatility is crucial in advancing material innovations.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Pyridinyl-Substituted Analogues

N-((5-(4-Fluoro-2-[¹¹C]Methoxyphenyl)Pyridin-3-yl)Methyl)Cyclopentanamine ([¹¹C]HACH242)

  • Key Features : Incorporates a pyridinyl ring and a [¹¹C]methoxy group.
  • Application : PET imaging of NR2B-NMDA receptors.
  • Performance : High brain uptake and specificity, with blocking studies showing ~60% reduction in binding in the presence of NMDA antagonists .
  • Synthesis : Achieved via methylation with [¹¹C]CH₃OTf, yielding 49% decay-corrected radiochemical yield .

Comparison : The pyridinyl group enhances π-π interactions with receptor sites compared to simpler benzyl derivatives. The methoxy group improves lipophilicity (logD = 1.8), facilitating blood-brain barrier penetration .

Piperidine-Containing Analogues

1-(4-Fluorophenyl)-N-[[3-[(1-Methyl-4-Piperidyl)Methyl]Phenyl]Methyl]Cyclopentanamine (Compound 23)

  • Key Features : Incorporates a piperidine ring and a 4-fluorophenyl group.
  • Activity : 15-fold higher REV-ERBβ inhibitory and cytotoxic activity compared to predecessor compounds .
  • Significance : Demonstrates the impact of bulky substituents (piperidine) on target selectivity, shifting activity from NMDA to REV-ERBβ receptors.

Comparison : The piperidine moiety introduces steric bulk, reducing NMDA affinity but enhancing interactions with nuclear receptors like REV-ERBβ. This highlights the trade-off between steric effects and target specificity.

Halogen-Substituted Analogues

N-[(3-Chloro-4-Fluorophenyl)Methyl]Cyclopentanamine

  • Structure : Chloro and fluoro substituents on the phenyl ring.

N-[(3-Bromo-4-Fluorophenyl)Methyl]Cyclopentanamine

  • Structure : Bromo and fluoro substituents.
  • Impact : Larger bromine atom introduces greater steric hindrance and polarizability, which may reduce blood-brain barrier permeability despite higher molecular weight (272.16 g/mol vs. 221.31 g/mol for the parent compound) .

Cycloalkyl Variants

N-[(4-Fluorophenyl)Methyl]Cycloheptanamine

  • Structure : Cycloheptane ring instead of cyclopentane.
  • LogD is higher (2.3 vs. 1.8), suggesting improved lipophilicity but uncertain pharmacokinetic outcomes .

Heterocyclic Analogues

N-{[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Cyclopentanamine Hydrochloride

  • Structure : Oxadiazole ring replaces phenyl/pyridinyl groups.
  • Role : The oxadiazole enhances metabolic stability and introduces hydrogen-bonding capabilities. However, the hydrochloride salt reduces CNS penetration due to increased polarity .

Comparative Data Tables

Table 2: Structural Modifications and Functional Outcomes

Structural Feature Example Compound Impact on Activity/Properties
Pyridinyl + Methoxy Substitution [¹¹C]HACH242 Enhanced NMDA receptor specificity
Piperidine Addition Compound 23 Shifted activity to REV-ERBβ
Halogen Substitution (Cl/Br) N-[(3-Cl-4-F-Ph)Methyl] Altered electron density and steric bulk
Cycloheptane vs. Cyclopentane N-[(4-F-Ph)Methyl]Cycloheptanamine Increased lipophilicity, reduced affinity

Biological Activity

N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on available research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring linked to a phenyl group substituted with a fluorine atom and a methyl group. The molecular formula is C12H16FNC_{12}H_{16}FN with a molecular weight of approximately 197.27 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and alter its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. This interaction may modulate various signaling pathways, leading to diverse biological effects.

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. Fluorinated compounds often demonstrate increased binding affinity due to enhanced electronic properties.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could act as an enzyme inhibitor, potentially affecting metabolic pathways relevant for drug metabolism or disease processes.

Biological Activity

Research has indicated various potential biological activities associated with this compound:

  • Antidepressant Effects : Some studies have explored the compound's potential antidepressant properties, suggesting it might influence serotonin and norepinephrine pathways.
  • Stimulant Properties : Similar compounds have been reported to exhibit stimulant-like effects, which may be relevant for understanding the pharmacological profile of this compound.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantPotential modulation of serotonin pathways,
StimulantSimilarities to amphetamines in effect ,
Enzyme InhibitionPossible inhibition of key metabolic enzymes ,

Research Applications

This compound is being investigated for its applications in:

  • Drug Development : As a potential lead compound for the development of new antidepressants or stimulants.
  • Molecular Imaging : Its unique structure may allow it to serve as a tracer in imaging studies targeting specific receptors in the brain.
  • Therapeutic Research : Ongoing studies are assessing its efficacy and safety in preclinical models, focusing on its therapeutic potential in treating mood disorders.

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